![molecular formula C44H71NNaO12P B12819428 sodium;[(4R,4aS,7aR,12bS)-9-methoxy-3-methyl-7-oxo-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] 2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl phosphate CAS No. 133986-49-9](/img/structure/B12819428.png)
sodium;[(4R,4aS,7aR,12bS)-9-methoxy-3-methyl-7-oxo-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] 2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound sodium;[(4R,4aS,7aR,12bS)-9-methoxy-3-methyl-7-oxo-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] 2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl phosphate is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. Its structure includes multiple functional groups, making it a versatile compound for different chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the core benzofuro[3,2-e]isoquinoline structure, followed by the introduction of the methoxy, methyl, and phosphate groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alcohols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield formaldehyde, while reduction of the ketone group can yield secondary alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for a wide range of chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biology, this compound can be used as a probe to study various biochemical pathways. Its unique structure allows it to interact with specific enzymes and receptors, providing insights into their functions and mechanisms.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.
Industry
In industry, this compound can be used as a precursor for the synthesis of specialty chemicals, polymers, and materials. Its unique properties make it suitable for various industrial applications, including coatings, adhesives, and electronic materials.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes, receptors, and ion channels. The binding of the compound to these targets can modulate their activity, leading to various biological effects. The specific pathways involved depend on the particular application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-6-(phenylmethylene)-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7-one
- (4R,4aS,7aS,12bS)-7-methylene-1,2,3,4,5,6,7,7a-octahydro-4aH-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol
- 17S-Naltrexone Methobromide
Uniqueness
The uniqueness of sodium;[(4R,4aS,7aR,12bS)-9-methoxy-3-methyl-7-oxo-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] 2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl phosphate lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
133986-49-9 |
|---|---|
Formule moléculaire |
C44H71NNaO12P |
Poids moléculaire |
860.0 g/mol |
Nom IUPAC |
sodium;[(4R,4aS,7aR,12bS)-9-methoxy-3-methyl-7-oxo-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] 2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl phosphate |
InChI |
InChI=1S/C44H72NO12P.Na/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-50-25-26-51-27-28-52-29-30-53-31-32-54-33-34-55-58(47,48)57-44-21-20-37(46)42-43(44)22-23-45(2)39(44)35-36-18-19-38(49-3)41(56-42)40(36)43;/h18-21,39,42H,4-17,22-35H2,1-3H3,(H,47,48);/q;+1/p-1/t39-,42+,43+,44-;/m1./s1 |
Clé InChI |
VQSGQXSHBMPDPA-LLVZCYPWSA-M |
SMILES isomérique |
CCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOP(=O)([O-])O[C@@]12C=CC(=O)[C@H]3[C@@]14CCN([C@@H]2CC5=C4C(=C(C=C5)OC)O3)C.[Na+] |
SMILES canonique |
CCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOP(=O)([O-])OC12C=CC(=O)C3C14CCN(C2CC5=C4C(=C(C=C5)OC)O3)C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


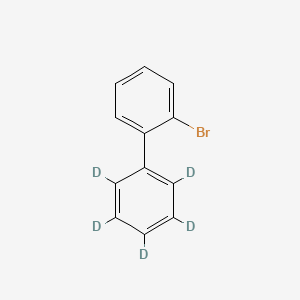
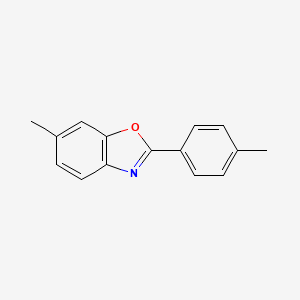

![[(10R,13S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12819376.png)
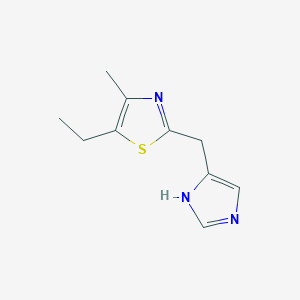
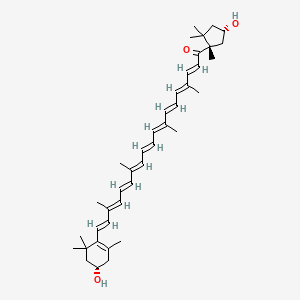
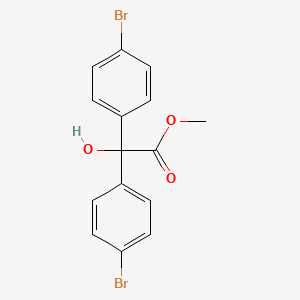
![2-Cbz-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12819407.png)
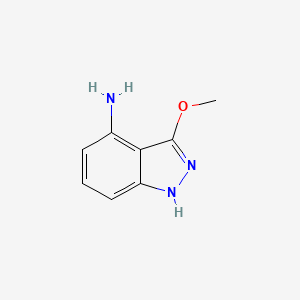
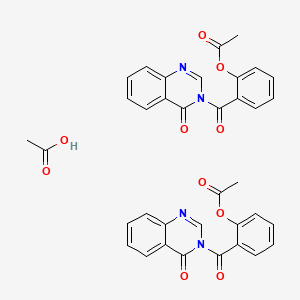
![2-Ethoxy-1-ethyl-1H-benzo[d]imidazole](/img/structure/B12819432.png)
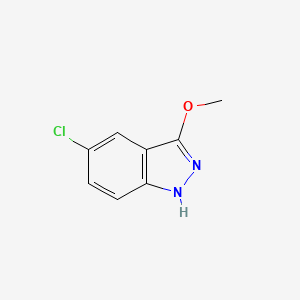
![(R)-3,4-Dihydro-2H-pyrano[3,2-c]pyridin-4-ol](/img/structure/B12819436.png)

